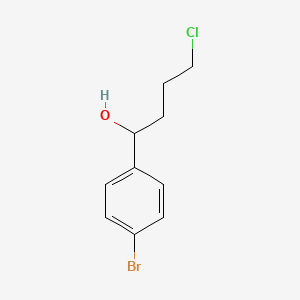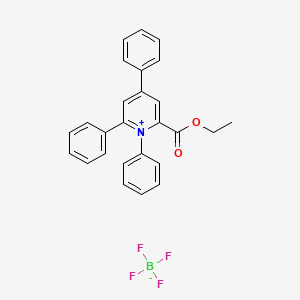
2-(Ethoxycarbonyl)-1,4,6-triphenylpyridinium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethoxycarbonyl)-1,4,6-triphenylpyridinium tetrafluoroborate is a complex organic compound characterized by its unique structure, which includes a pyridinium core substituted with phenyl groups and an ethoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethoxycarbonyl)-1,4,6-triphenylpyridinium tetrafluoroborate typically involves multiple steps, starting with the formation of the pyridinium core. This can be achieved through the reaction of pyridine with appropriate phenylating agents under controlled conditions. Subsequent introduction of the ethoxycarbonyl group is often performed using ethyl chloroformate in the presence of a base. The final step involves the conversion to the tetrafluoroborate salt, which can be achieved by treating the intermediate with tetrafluoroboric acid.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Ethoxycarbonyl)-1,4,6-triphenylpyridinium tetrafluoroborate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium(VI) oxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles such as alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the pyridinium core, as well as substituted pyridinium compounds depending on the reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a reagent in organic synthesis, particularly in the formation of complex molecules. Its stability and reactivity make it suitable for use in various synthetic pathways.
Biology: In biological research, 2-(Ethoxycarbonyl)-1,4,6-triphenylpyridinium tetrafluoroborate can be employed as a fluorescent probe or a molecular marker due to its photophysical properties.
Medicine: Potential medical applications include its use as a drug precursor or in the development of diagnostic agents. Its unique structure may allow for interactions with biological targets, making it a candidate for further exploration in drug discovery.
Industry: In industry, this compound can be utilized in the production of advanced materials, such as organic semiconductors or as a component in chemical sensors.
Mechanism of Action
The mechanism by which 2-(Ethoxycarbonyl)-1,4,6-triphenylpyridinium tetrafluoroborate exerts its effects depends on its specific application. For example, in organic synthesis, it may act as an electrophile, facilitating nucleophilic attack. In biological systems, its interaction with molecular targets could involve binding to specific receptors or enzymes, leading to downstream effects.
Molecular Targets and Pathways: The exact molecular targets and pathways involved would vary based on the context of its use. For instance, in drug discovery, it might target specific enzymes or receptors involved in disease pathways.
Comparison with Similar Compounds
2-(Trimethylsilyl)ethoxycarbonyl (TEOC): Used as a protecting group in organic synthesis.
Ethyl 2-oxocyclopentanecarboxylate: Another compound with an ethoxycarbonyl group, used in different synthetic applications.
Uniqueness: 2-(Ethoxycarbonyl)-1,4,6-triphenylpyridinium tetrafluoroborate is unique due to its combination of a pyridinium core with multiple phenyl groups and an ethoxycarbonyl group. This structure imparts distinct chemical and physical properties that differentiate it from other similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
ethyl 1,4,6-triphenylpyridin-1-ium-2-carboxylate;tetrafluoroborate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22NO2.BF4/c1-2-29-26(28)25-19-22(20-12-6-3-7-13-20)18-24(21-14-8-4-9-15-21)27(25)23-16-10-5-11-17-23;2-1(3,4)5/h3-19H,2H2,1H3;/q+1;-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUCJLHJYIHLMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCOC(=O)C1=CC(=CC(=[N+]1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22BF4NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
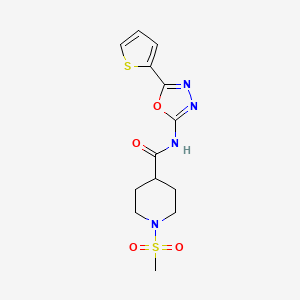
![methyl 3-({(2Z)-7-hydroxy-3-[(5-methylpyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2364541.png)
![4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-(tert-butyl)benzenesulfonate](/img/structure/B2364542.png)
![ethyl 6-methyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2364543.png)
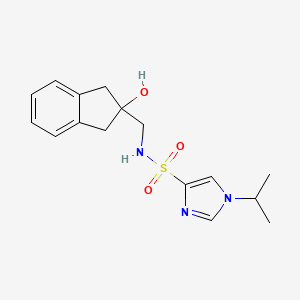

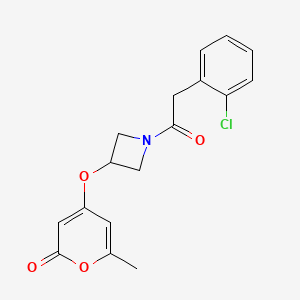
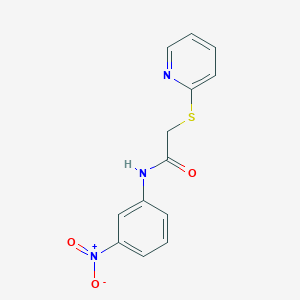
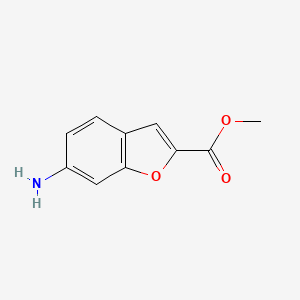
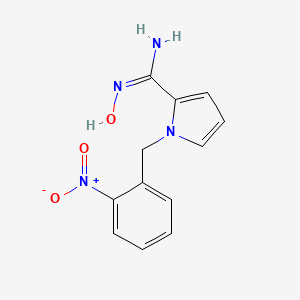
![N,N-dimethyl-4-(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzenesulfonamide](/img/structure/B2364558.png)
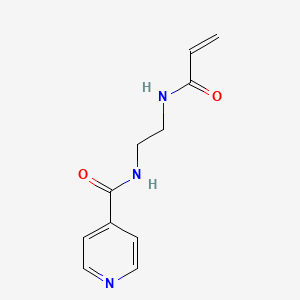
![[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl] 1-[(E)-3-phenylprop-2-enoyl]piperidine-4-carboxylate](/img/structure/B2364562.png)
